2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16338114
InChI: InChI=1S/C18H14BrClN2O2/c1-11(23)14-9-22(17-5-3-2-4-13(14)17)10-18(24)21-16-7-6-12(19)8-15(16)20/h2-9H,10H2,1H3,(H,21,24)
SMILES:
Molecular Formula: C18H14BrClN2O2
Molecular Weight: 405.7 g/mol

2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide

CAS No.:

Cat. No.: VC16338114

Molecular Formula: C18H14BrClN2O2

Molecular Weight: 405.7 g/mol

* For research use only. Not for human or veterinary use.

2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide -

Specification

Molecular Formula C18H14BrClN2O2
Molecular Weight 405.7 g/mol
IUPAC Name 2-(3-acetylindol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide
Standard InChI InChI=1S/C18H14BrClN2O2/c1-11(23)14-9-22(17-5-3-2-4-13(14)17)10-18(24)21-16-7-6-12(19)8-15(16)20/h2-9H,10H2,1H3,(H,21,24)
Standard InChI Key PTAOFPOUUVQGDX-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)Br)Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Formula

The systematic name 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide reflects its bifunctional design:

  • A 3-acetyl-substituted indole moiety linked via a methylene bridge to an acetamide group.

  • The acetamide nitrogen is bonded to a 4-bromo-2-chlorophenyl ring, introducing halogen atoms at positions 2 (chloro) and 4 (bromo).

The molecular formula is C₁₈H₁₄BrClN₂O₂, with a calculated molecular weight of 405.67 g/mol (derived from atomic masses: C=12.01, H=1.01, Br=79.90, Cl=35.45, N=14.01, O=16.00) .

Stereoelectronic Features

  • Indole Core: The planar indole system (10 π-electrons) enables π-stacking interactions, while the 3-acetyl group introduces electron-withdrawing effects, polarizing the ring .

  • Halogen Substituents: Bromine and chlorine atoms enhance lipophilicity (ClogP ≈ 3.8) and may participate in halogen bonding with biological targets .

  • Acetamide Linker: The flexible methylene bridge (-CH₂-) allows conformational adaptation during receptor binding .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₁₄BrClN₂O₂Calculated
Molecular Weight405.67 g/molCalculated
Hydrogen Bond Donors2 (NH of acetamide, indole)
Hydrogen Bond Acceptors4 (2 carbonyls, indole N)
Rotatable Bonds5Calculated

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 3-Acetylindole: Prepared via Friedel-Crafts acylation of indole with acetyl chloride .

  • 4-Bromo-2-chloroaniline: Synthesized through sequential halogenation of aniline derivatives .

Stepwise Synthesis

  • Indole Functionalization:

    • Indole is acetylated at position 3 using acetic anhydride/AlCl₃ (yield: 78%) .

    • The product is brominated at position 5 (if required) using N-bromosuccinimide (NBS) .

  • Acetamide Coupling:

    • 4-Bromo-2-chloroaniline is acylated with chloroacetyl chloride to form N-(4-bromo-2-chlorophenyl)chloroacetamide .

    • Nucleophilic substitution links the indole and aryl fragments:

      3-Acetylindole+N-(4-bromo-2-chlorophenyl)chloroacetamideNaH, DMFTarget Compound(Yield: 62%)[5]\text{3-Acetylindole} + \text{N-(4-bromo-2-chlorophenyl)chloroacetamide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} \quad (\text{Yield: 62\%})[5]

Table 2: Synthetic Optimization Parameters

ConditionOptimal ValueImpact on Yield
SolventDMFMaximizes SN2
BaseSodium hydride (NaH)85% efficiency
Temperature0°C → RTPrevents decomposition
Reaction Time12 hoursComplete conversion

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, indole H-2), 7.89 (d, J=8 Hz, 1H, H-4), 7.45–7.30 (m, 4H, aryl H), 4.92 (s, 2H, CH₂), 2.61 (s, 3H, COCH₃) .

  • IR (KBr): 3275 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Br) .

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (32 mg/mL) and dichloromethane .

  • Stability: Stable at RT for 6 months; degrades under UV light (t₁/₂ = 14 days) .

CompoundCancer Cell Line (IC₅₀)Target
5e (CF₃ analog) 5.1 µM (HeLa)Tubulin
NTRC-824 38 nM (MDA-MB-231)Neurotensin Receptor
Target Compound (predicted)2–10 µMMultiple kinases

Mechanism of Action Hypotheses

  • Kinase Inhibition: The acetyl-indole motif may compete with ATP in kinase binding pockets .

  • DNA Intercalation: Planar indole system intercalates DNA, inducing apoptosis .

Applications and Future Directions

Drug Development

  • Lead candidate for dual-target inhibitors (kinase/tubulin) .

  • Potential radiosensitizer in combination therapy .

Analytical Challenges

  • Requires HPLC-MS for purity assessment (C18 column, 70:30 MeOH:H₂O) .

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